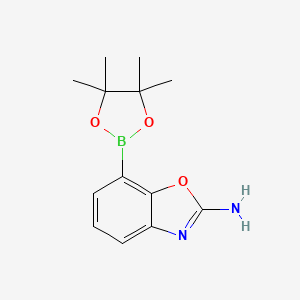

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzooxazole ring substituted with a dioxaborolane group, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzoxazole-7-boronic Acid Pinacol Ester typically involves the following steps:

Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This involves the reaction of the benzooxazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions include biaryl compounds, boronic acids, and boranes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism of action of 2-Aminobenzoxazole-7-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Aminobenzoxazole-7-boronic Acid Pinacol Ester is unique due to the combination of the benzooxazole ring and the dioxaborolane group. This combination imparts distinct chemical properties, making it highly versatile in various chemical reactions and applications.

Activité Biologique

2-Aminobenzoxazole-7-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The boronic acid moiety enhances its reactivity and potential interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of 2-aminobenzoxazole exhibit significant antifungal properties. For instance, a series of 2-aminobenzoxazole derivatives were tested against various phytopathogenic fungi, revealing that several compounds displayed excellent antifungal activity with effective concentrations (EC50) ranging from 1.48 to 16.6 µg/mL, outperforming the commercial fungicide hymexazol in some cases .

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives

| Compound | EC50 (µg/mL) | Comparison to Hymexazol |

|---|---|---|

| 3a | 1.48 | Superior |

| 3b | 2.82 | Superior |

| 3c | 5.00 | Superior |

| 3e | 6.91 | Moderate |

| Hymexazol | 25.12 | - |

Antibacterial Activity

The antibacterial potential of boronic acids has been widely studied, particularly in the context of β-lactamase inhibition. Boronic acids can act as inhibitors of AmpC β-lactamases, which are responsible for antibiotic resistance in certain bacterial strains. Compounds similar to 2-aminobenzoxazole-7-boronic acid have shown promising results in reducing minimum inhibitory concentrations (MICs) against resistant strains .

Table 2: Antibacterial Efficacy Against β-lactamase Producing Strains

| Compound | MIC Reduction (Fold) | Target Bacteria |

|---|---|---|

| Sulfonamide Boronic Acid | Up to 32 | E. coli (CTX-M-14) |

| Other Boronic Acids | Variable | Various β-lactamase producers |

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine residues in the active sites of β-lactamases, inhibiting their function and restoring the efficacy of β-lactam antibiotics .

- Cell Membrane Disruption : Compounds containing the benzoxazole moiety may disrupt fungal cell membranes, leading to cell lysis and death .

Case Studies

- Antifungal Efficacy Against Botrytis cinerea : In vivo studies demonstrated that selected derivatives significantly prevented fungal infection at concentrations as low as 100 µg/mL, suggesting their potential application in agricultural settings .

- β-Lactamase Inhibition : A study highlighted the ability of certain boronic acid derivatives to reverse antibiotic resistance mechanisms in clinical isolates of E. coli, showcasing their therapeutic relevance in treating resistant infections .

Propriétés

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFROZXIBUDYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(O3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.